- Biodegradable neuromuscular blocking agents. Part 6. Stereochemical studies on atracurium and related polyalkylene di-esters, European Journal of Medicinal Chemistry, 1984, 19(5), 441-50

Cas no 144-62-7 (Oxalic acid)

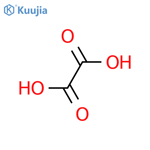

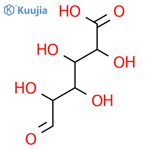

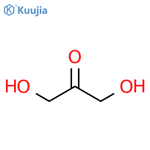

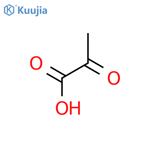

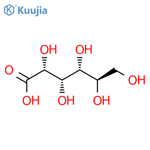

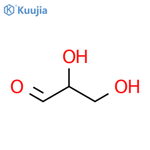

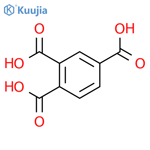

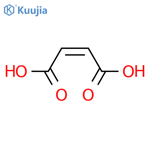

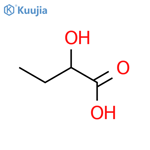

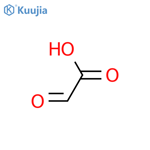

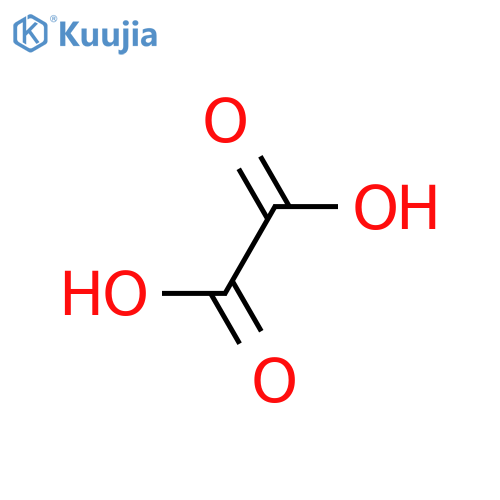

シュウ酸(Oxalic acid)は、化学式C₂H₂O₄で表されるジカルボン酸の一種です。白色の結晶性固体で、水に易溶であり、強い酸性を示します。工業用途では、金属洗浄や漂白剤、錆取り剤として広く利用されており、特にステンレス鋼やアルミニウムの表面処理に効果的です。また、化学合成における還元剤やキレート剤としても重要な役割を果たします。高純度のシュウ酸は、実験室での標準試薬や分析化学分野でも使用されます。ただし、毒性があるため取り扱いには注意が必要です。

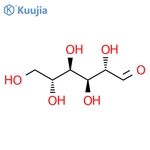

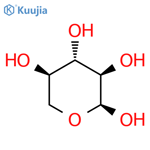

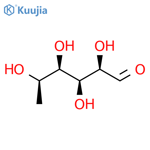

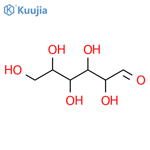

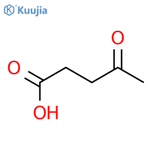

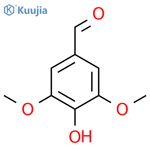

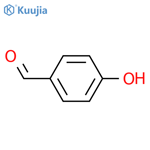

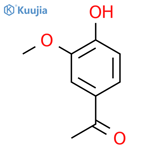

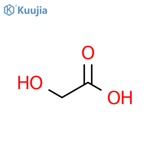

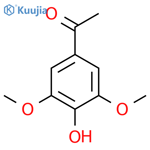

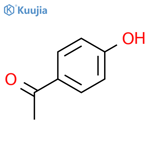

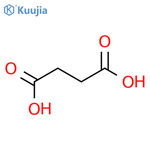

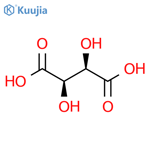

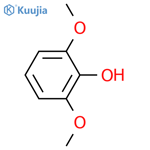

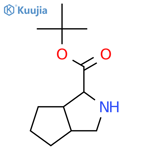

Oxalic acid structure

Oxalic acid 化学的及び物理的性質

名前と識別子

-

- Oxalic acid

- OXALIC ACID REAGENT

- OXALIC ACID STANDARD

- OXALATE ION CHROMATOGRAPHY STANDARD

- PH STANDARD SOLUTION OXALATE BUFFER

- BETZ 0295

- ETHANEDIOIC ACID

- OXALIC ACID(P)

- Oxalicacid,0.1Nstandardsolution2.5LT

- Aktisal

- Aquisal

- DeerClean

- HOOCCOOH

- Oxaalzuur

- oxalic

- Oxalic acid, 0.1 N standard solution

- Oxalic acid Ethanedioic acid acide oxalique

- Oxalic acid anhydrous

- Ethanedionic acid

- Kleesαure

- Oxalsαure

- NSC 62774

- Oxiric acid

- Oxalsaeure

- Kyselina stavelova

- Acide oxalique

- Acido ossalico

- Acidum oxalicum

- Caswell No. 625

- Oxaalzuur [Dutch]

- Oxalsaeure [German]

- Acide oxalique [French]

- Acido ossalico [Italian]

- Kyselina stavelova [Czech]

- EPA Pesticide Chemical Code 009601

- Ethane-1,2-dioic acid

- C2H2O4

- Oxalate

- Ethandisaeure

- ox

- ethanedioic acid, ion(2-)

- H2ox

- OXALATE ION

- Oxalic acid standard titration solution

- Oxalic acid;Ethanedioic acid

-

- MDL: MFCD00002573

- インチ: 1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)

- InChIKey: MUBZPKHOEPUJKR-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C(=O)O[H])=O

- BRN: 0385686

計算された属性

- せいみつぶんしりょう: 89.99530

- どういたいしつりょう: 89.995

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 71.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 機能3 d受容体数: 4

- 機能3 dアニオン数: 2

- 立体異性体サンプリングRMSD: 0.4

- CID立体異性体数: 1

- ひょうめんでんか: 0

- 有効回転子数: 1

- 疎水性パラメータ計算基準値(XlogP): -0.3

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 74.6

- ぶんしりょう: 90.03

じっけんとくせい

- 色と性状: 無色透明結晶

- 密度みつど: 1.9

- ゆうかいてん: 189.5 °C (dec.) (lit.)

- ふってん: 365.1°C (estimate)

- フラッシュポイント: 101-157°C

- 屈折率: 1.4261 (estimate)

- PH値: 1 (100g/l, H2O, 20℃)

- ようかいど: water: soluble108g/L at 25°C

- すいようせい: 90 g/L (20 ºC)

- あんていせい: Stable, but moisture sensitive. Incompatible with metals.

- PSA: 74.60000

- LogP: -0.84440

- におい: Odorless.

- マーカー: 14,6911

- 濃度: 0.1 M (COOH)2 (0.2N)

- ようかいせい: エタノールに溶解し、水に溶解し、エーテルに微溶解し、ベンゼンとクロロホルムに溶解しない

- じょうきあつ: <0.01 mmHg ( 20 °C)

- かんど: 湿度に敏感である

- 酸性度係数(pKa): 1.23(at 25℃)

- 昇華点: 101-157 ºC

Oxalic acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302,H312

- 警告文: P280

- 危険物輸送番号:UN 3261 8/PG 3

- WGKドイツ:1

- 危険カテゴリコード: 21/22-41

- セキュリティの説明: S24/25-S23-S36/37/39-S27-S26

- RTECS番号:RO2450000

-

危険物標識:

- リスク用語:R21/22

- 包装等級:III

- 危険レベル:8

- ちょぞうじょうけん:Store below +30°C.

- 危険レベル:8

- TSCA:Yes

- 包装グループ:III

Oxalic acid 税関データ

- 税関コード:29171110

- 税関データ:

中国税関コード:

2917111000

Oxalic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A6542712-1L |

Oxalic acid Standard , AnalyticalVolumetricSolution |

144-62-7 | 0.05M | 1l |

RMB 199.20 | 2025-02-21 | |

| Cooke Chemical | A7478812-1G |

(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid |

144-62-7 | 97% | 1g |

RMB 10336.00 | 2025-02-21 | |

| Cooke Chemical | A6525012-25G |

Oxalic acid , Waterless grade |

144-62-7 | 99.0% | 25g |

RMB 31.20 | 2025-02-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R049882-1L |

Oxalic acid |

144-62-7 | 0.01000 mol/L (0.02N) | 1l |

¥240 | 2024-05-25 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | AC17231000-1L |

Oxalic acid |

144-62-7 | solution 0,05 mol/l (0,1 N) | 1l |

¥- | 2023-01-16 | |

| Oakwood | 099499-100g |

Oxalic acid |

144-62-7 | 98% | 100g |

$20.00 | 2024-07-19 | |

| Oakwood | 099499-2.5Kg |

Oxalic acid |

144-62-7 | 98% | 2.5kg |

$151.00 | 2023-09-17 | |

| Oakwood | 099499-1Kg |

Oxalic acid |

144-62-7 | 98% | 1kg |

$77.00 | 2023-09-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O16290-500g |

Oxalic Acid |

144-62-7 | 500g |

¥86.0 | 2021-09-08 | ||

| Enamine | EN300-16428-0.1g |

oxalic acid |

144-62-7 | 93% | 0.1g |

$19.0 | 2023-07-07 |

Oxalic acid 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Water ; rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.3 Solvents: Dichloromethane ; rt

1.4 Solvents: Isopropanol ; rt

1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt

1.6 Solvents: Water ; rt

1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.8 Solvents: Dichloromethane ; rt

1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C

1.10 Solvents: Toluene ; 70 - 75 °C

1.11 30 min, 70 - 75 °C; 70 °C → rt

1.12 Solvents: Acetone ; rt → 2 °C

1.13 Solvents: Acetone ; overnight, 2 - 8 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.3 Solvents: Dichloromethane ; rt

1.4 Solvents: Isopropanol ; rt

1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt

1.6 Solvents: Water ; rt

1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.8 Solvents: Dichloromethane ; rt

1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C

1.10 Solvents: Toluene ; 70 - 75 °C

1.11 30 min, 70 - 75 °C; 70 °C → rt

1.12 Solvents: Acetone ; rt → 2 °C

1.13 Solvents: Acetone ; overnight, 2 - 8 °C

リファレンス

- Novel process for the preparation of cisatracurium besylate, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1R:Bu4N+ •Br-, S:DMF, 50°C, 20-30 bar

1.2R:HCl, S:H2O, 6 h, acidify

1.2R:HCl, S:H2O, 6 h, acidify

リファレンス

- One-Step Electrocatalytic Approach Applied to the Synthesis of β-Propiolactones from CO2 and Dienes, Journal of Organic Chemistry, 2023, 88(15), 10403-10411

合成方法 4

はんのうじょうけん

1.1C:H2SO4, S:H2O, 1 h, 100°C

リファレンス

- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst, Catalysts, 2023, 13(2), 349

合成方法 5

はんのうじょうけん

1.1R:NaOH, R:O2, C:Pt, C:TiO2, S:H2O, 110°C, 3 bar

2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14

2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14

リファレンス

- Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2, Journal of Physical Chemistry C, 2022, 126(37), 15651-15661

合成方法 6

合成方法 7

合成方法 8

はんのうじょうけん

1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa

リファレンス

- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose, ACS Catalysis, 2023, 13(12), 7929-7941

合成方法 9

合成方法 10

合成方法 11

合成方法 12

はんのうじょうけん

1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa

リファレンス

- The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187

合成方法 13

はんのうじょうけん

1.1R:O2, C:12293-21-9, rt → 160°C; 30 h, 160°C, 3 MPa

リファレンス

- A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acids, Fuel Processing Technology, 2022, 238, 107493

合成方法 14

はんのうじょうけん

1.1R:NaOH, R:O2, C:CuCl, S:H2O, 60 min, 160°C, 5 bar

2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar

3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar

2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar

3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar

リファレンス

- Catalytic oxidation of native lignin to phenolic monomers: Insight into aldehydes formation and stabilization, Catalysis Communications, 2022, 172, 106532

合成方法 15

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Water ; rt

1.2 Solvents: Acetic acid ; 4 h, 70 °C

1.3 Solvents: Acetone

1.2 Solvents: Acetic acid ; 4 h, 70 °C

1.3 Solvents: Acetone

リファレンス

- Process for preparation of atracurium besylate with improved isomeric ratio, IP.com Journal, 2009, ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Water ; pH 9 - 10

1.2 Solvents: Toluene ; 48 h, 80 °C

1.3 Solvents: Ethanol

1.2 Solvents: Toluene ; 48 h, 80 °C

1.3 Solvents: Ethanol

リファレンス

- Method for purifying Cisatracurium besylate, China, , ,

合成方法 17

合成方法 18

はんのうじょうけん

1.1R:KOH, C:Carbon, C:Cu, S:H2O, 2 h, 25°C

リファレンス

- Orange Peel Biomass-derived Carbon Supported Cu Electrocatalysts Active in the CO2-Reduction to Formic Acid, ChemPhysChem, 2023, 24(7), e202200589

合成方法 19

はんのうじょうけん

1.1R:NaOH, R:O2, C:TiO2, C:Fe, C:Cr, S:H2O, 6 h, 140°C, 1 MPa

リファレンス

- CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acid, New Journal of Chemistry, 2022, 46(39), 18744-18750

合成方法 20

合成方法 21

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: tert-Butanol ; reflux

1.2 Solvents: Isopropanol

1.2 Solvents: Isopropanol

リファレンス

Improved Preparation of Silodosin

,

Organic Preparations and Procedures International,

2019,

51(3),

287-293

合成方法 22

はんのうじょうけん

リファレンス

- Novel process for the preparation of cisatracurium besylate, India, , ,

合成方法 23

はんのうじょうけん

リファレンス

- Preparation of an antracurium stereoisomer, World Intellectual Property Organization, , ,

合成方法 24

はんのうじょうけん

1.1R:KHCO3, C:15243-48-8, C:Graphite, S:H2O, rt

リファレンス

- CsPbBr3/platinum and CsPbBr3/graphite hybrid photoelectrodes for carbon dioxide conversion to oxalic acid, Solar Energy, 2023, 254, 213-222

合成方法 25

合成方法 26

合成方法 27

はんのうじょうけん

1.1R:KOH, C:TiO2, C:23412-51-3, S:H2O, 25°C

リファレンス

- Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactions, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997

合成方法 28

はんのうじょうけん

1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C

リファレンス

- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds, ChemRxiv, 2023, From ChemRxiv, 1-14

合成方法 29

合成方法 30

合成方法 31

合成方法 32

合成方法 33

はんのうじょうけん

1.1R:S:H2O, 30 min, rt; 24 h, 200°C

リファレンス

- Phase Engineering of Metastable Transition Metal Dichalcogenides via Ionic Liquid Assisted Synthesis, ACS Nano, 2022, 16(9), 15215-15225

合成方法 34

合成方法 35

はんのうじょうけん

1.1 Reagents: Methanesulfonic acid , Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ; < 20 °C; 12 h, < 20 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, < 20 °C

1.3 Solvents: Isopropanol ; rt; rt → 50 °C; 2 h, 50 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, < 20 °C

1.3 Solvents: Isopropanol ; rt; rt → 50 °C; 2 h, 50 °C

リファレンス

- A new synthetic process of bicyclic pyrrolidine intermediate in telaprevir, Zhongguo Yaoke Daxue Xuebao, 2014, 45(5), 529-534

合成方法 36

はんのうじょうけん

1.1 Reagents: Sodium bisulfate Solvents: tert-Butyl methyl ether , Water ; 3 h, rt; 30 min, rt

1.2 Reagents: 4-(Dimethylamino)pyridine , Di-tert-butyl dicarbonate Solvents: tert-Butanol , tert-Butyl methyl ether ; 1 h, 22 - 27 °C; 5 h, 22 - 27 °C

1.3 Reagents: Methanesulfonic acid ; 1 h, 22 - 27 °C; 11 h, 22 - 27 °C

1.4 Reagents: Potassium carbonate Solvents: Water ; 30 min, 22 - 27 °C; 30 min, 22 - 27 °C

1.5 Solvents: tert-Butyl methyl ether ; 2.5 h, 22 - 27 °C

1.2 Reagents: 4-(Dimethylamino)pyridine , Di-tert-butyl dicarbonate Solvents: tert-Butanol , tert-Butyl methyl ether ; 1 h, 22 - 27 °C; 5 h, 22 - 27 °C

1.3 Reagents: Methanesulfonic acid ; 1 h, 22 - 27 °C; 11 h, 22 - 27 °C

1.4 Reagents: Potassium carbonate Solvents: Water ; 30 min, 22 - 27 °C; 30 min, 22 - 27 °C

1.5 Solvents: tert-Butyl methyl ether ; 2.5 h, 22 - 27 °C

リファレンス

- Stereoselective Lithiation and Carboxylation of Boc-Protected Bicyclopyrrolidine: Synthesis of a Key Building Block for HCV Protease Inhibitor Telaprevir, Organic Process Research & Development, 2014, 18(10), 1234-1244

合成方法 37

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Water ; 30 min, rt

1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C

1.3 Solvents: Dichloromethane ; 6 h, reflux

1.4 Reagents: Ammonia Solvents: Water ; basified

1.5 Solvents: Acetone ; 30 min, rt

1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C

1.3 Solvents: Dichloromethane ; 6 h, reflux

1.4 Reagents: Ammonia Solvents: Water ; basified

1.5 Solvents: Acetone ; 30 min, rt

リファレンス

- Preparation of cisatracurium besylate intermediate, China, , ,

合成方法 38

はんのうじょうけん

1.1R:Et4N iodide, S:DMF, 10 h, 0°C

1.2R:HCl, S:H2O, acidify

1.2R:HCl, S:H2O, acidify

リファレンス

- Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2, Angewandte Chemie, 2023, 62(3), e202214710

合成方法 39

はんのうじょうけん

1.1 Solvents: Chloroform ; 4 h, rt

1.2 20 °C; 36 h, 20 °C

1.3 Solvents: Methanol ; pH 3, 20 °C

1.2 20 °C; 36 h, 20 °C

1.3 Solvents: Methanol ; pH 3, 20 °C

リファレンス

- Method for synthesizing landiolol hydrochloride, China, , ,

Oxalic acid Raw materials

- D-Glucuronic Acid

- Oxalic acid

- N,N'-Carbonyldiimidazole

- Cellulose

- D(+)-Mannose

- Vanillin

- Sulfate Lignin

- Hemicellulase

- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 2,3-Dimethyl-1,3-butadiene

- (R)-tert-butyl Butyrate Norlaudanosine

- D-Fructose

- 1-Butyl-3-methylimidazolium thiocyanate

- N-Acetyl-L-(-)-leucine

- Veratryl alcohol

- Guaiacol

- (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

- Vanillic acid

- Lignin

- (1S,3aR,6aS)-Hexahydro-cyclopentacpyrrole-1,2(1H)-dicarboxylic Acid Bis(tert-butyl) Ester

- D-Galacturonic acid

- D(+)-Glucose

- D(+)-Xylose

- pentane-1,5-diol

- (1S)-tetralin-1-amine

- 1,5-Pentanediol Diacrylate (Stabilized with Hydroquinone)

- Vanillyl alcohol

- Lignocellulose

- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal

- D-Galactose

- 2,6-Dimethoxyphenol

- 2-2-(2,2,2-Trifluoroethoxy)phenoxyethyl Methanesulfonate

- (3S,3aS,6aR)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid

- 3-{5-[(2r)-2-aminopropyl]-7-cyano-2,3-dihydro-1h-indol-1-yl}propy L Benzoate

- Glycerol

Oxalic acid Preparation Products

- D-Glucuronic Acid (6556-12-3)

- Oxalic acid (144-62-7)

- D-Gluconic acid (526-95-4)

- Benzene-1,3,5-tricarboxylic acid (554-95-0)

- 1,2,3-Benzenetricarboxylic acid (569-51-7)

- Maleic acid (110-16-7)

- Vanillin (121-33-5)

- 4-oxopentanoic acid (123-76-2)

- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)

- Butanoic acid,2-hydroxy- (600-15-7)

- (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic acid tert-butyl ester (714194-68-0)

- Dihydroxyacetone (96-26-4)

- 4-Hydroxybenzoic acid (99-96-7)

- Terephthalic acid (100-21-0)

- 3-Methyl-3-(1-methylethenyl)-2-oxetanone (77192-32-6)

- Silodosin Dimer 7-Cyano Benzoate (885340-14-7)

- Benzyl alcohol (100-51-6)

- Lactate (50-21-5)

- D-Fructose (57-48-7)

- Hydroxymalonic Acid (80-69-3)

- propanedioic acid (141-82-2)

- Malic acid (6915-15-7)

- Guaiacol (90-05-1)

- Benzoic acid (65-85-0)

- Pyruvaldehyde (78-98-8)

- L(+)-Tartaric acid (87-69-4)

- Trimellic Acid (528-44-9)

- Vanillic acid (121-34-6)

- 7-Descarboxamido, 7-Cyano (R)-Silodosin O-Benzoate (885340-11-4)

- DL-Glyceraldehyde (56-82-6)

- 4-MorpholinecarboxaMide, N-(2-aMinoethyl)- (69630-16-6)

- 1-[(1R)-1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethanone (860-24-2)

- 5-Hydroxymethylfurfural (67-47-0)

- Fumaric acid (110-17-8)

- Syringaldehyde (134-96-3)

- 4-Hydroxybenzaldehyde (123-08-0)

- Pyruvic acid (127-17-3)

- 2-oxoacetic acid (298-12-4)

- Apocynin (498-02-2)

- GLUCONIC ACID (133-42-6)

- 2-hydroxyacetic acid (79-14-1)

- Acetosyringone (2478-38-8)

- 1-(4-Hydroxyphenyl)ethanone (99-93-4)

- Benzaldehyde (100-52-7)

- 2-Keto-d-gluconic Acid (669-90-9)

- (R,R)-N,N'-Didemethyl Atracurium (64228-84-8)

- butanedioic acid (110-15-6)

Oxalic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:144-62-7) 无水草酸

注文番号:LE2466890

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:38

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:144-62-7)Oxalic acid

注文番号:LE6872

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:50

価格 ($):discuss personally

Oxalic acid 関連文献

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

144-62-7 (Oxalic acid) 関連製品

- 6100-20-5(Oxalic Acid Potassium Salt Dihydrate)

- 563-96-2(Glyoxylic acid monohydrate)

- 611-73-4(Benzoylformic acid)

- 1113-38-8(Ammonium oxalate)

- 6009-70-7(Ammonium oxalate monohydrate)

- 1460-34-0(3-methyl-2-oxopentanoic acid)

- 127-95-7(Potassium hydrogen oxalate)

- 7722-88-5(Sodium Pyrophosphate)

- 7758-29-4(Sodium Triphosphate)

- 298-12-4(2-oxoacetic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:144-62-7)Oxalic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:144-62-7)Oxalic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ